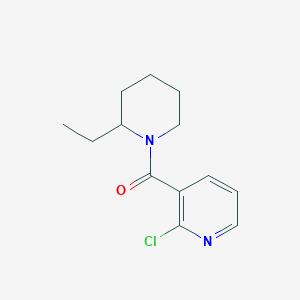

(2-Chloropyridin-3-yl)(2-ethylpiperidin-1-yl)methanone

Description

(2-Chloropyridin-3-yl)(2-ethylpiperidin-1-yl)methanone is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at the 2-position and a methanone group linked to a 2-ethylpiperidine moiety. This structure combines aromatic and aliphatic heterocycles, making it a candidate for diverse pharmacological applications, particularly in antifungal and CNS-targeted drug development . Its molecular formula is C₁₄H₁₉ClN₂O, with a molecular weight of 266.77 g/mol . The compound’s synthesis typically involves coupling reactions between chloropyridine carboxylic acid derivatives and substituted piperidines, as exemplified by methods using thionyl chloride and dichloromethane for intermediate formation .

Properties

IUPAC Name |

(2-chloropyridin-3-yl)-(2-ethylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O/c1-2-10-6-3-4-9-16(10)13(17)11-7-5-8-15-12(11)14/h5,7-8,10H,2-4,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKVECACTFCLRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2=C(N=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2-Chloropyridin-3-yl)(2-ethylpiperidin-1-yl)methanone typically involves the reaction of 2-chloropyridine with 2-ethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

(2-Chloropyridin-3-yl)(2-ethylpiperidin-1-yl)methanone undergoes various chemical reactions, including:

Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Hydrolysis: The methanone group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and hydrochloric acid or sodium hydroxide for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Chloropyridin-3-yl)(2-ethylpiperidin-1-yl)methanone has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block in the development of new therapeutic agents targeting specific biological pathways.

Mechanism of Action

The mechanism of action of (2-Chloropyridin-3-yl)(2-ethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridine moiety can bind to active sites of enzymes, inhibiting their activity, while the ethylpiperidine group can enhance the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Key Observations:

- Chlorine Substitution: The addition of chlorine at the pyridine 2-position (as in the target compound) increases molecular weight and polarizability compared to non-chlorinated analogues like (6-methylpyridin-3-yl)methanone .

- Thermal Stability : Compounds with extended aromatic systems (e.g., pyrroloindole in a16 and b10) exhibit higher melting points due to enhanced π-π stacking and hydrogen bonding. The fluorinated benzyl groups in b10 further elevate its melting point (180–182°C vs. 118–120°C in a16), likely due to stronger intermolecular interactions .

Table 2: Antifungal Activity of Selected Methanone Derivatives

Key Observations:

- Fluorine Substituents: The 3-fluorobenzyl groups in b10 enhance antifungal potency (IC₅₀: 0.5–0.9 μM) compared to non-fluorinated a16 (IC₅₀: 0.8–1.2 μM), suggesting that electron-withdrawing groups improve target binding .

- Piperidine vs.

Physicochemical and Pharmacokinetic Properties

- Hydrogen Bonding: Compounds with hydroxyl or amine groups (e.g., (2-hydroxypyridin-3-yl)methanone derivatives) demonstrate improved aqueous solubility but lower thermal stability compared to halogenated analogues .

- Lipophilicity : The 2-ethylpiperidine group in the target compound increases lipophilicity (logP ≈ 3.2), favoring blood-brain barrier penetration, whereas polar substituents like hydroxypyridine reduce logP .

Biological Activity

The compound (2-Chloropyridin-3-yl)(2-ethylpiperidin-1-yl)methanone is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of this compound is . Its structure features a chlorinated pyridine ring and a piperidine moiety, which are known to influence its interaction with biological targets.

1. Dopamine Receptor Activity

Research indicates that compounds similar to this compound exhibit selective activity towards dopamine receptors, particularly the D3 subtype. A study highlighted the compound’s ability to act as a full agonist at the D3 receptor, with an EC50 value indicating effective receptor activation . In contrast, it showed minimal activity at the D2 receptor, suggesting a potential therapeutic use in conditions like schizophrenia where D3 receptor modulation is beneficial.

2. Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory properties. As a derivative of known nonsteroidal anti-inflammatory drugs (NSAIDs), it may inhibit cyclooxygenase enzymes, thereby reducing the synthesis of pro-inflammatory mediators. This effect was observed in vitro, where related compounds demonstrated significant inhibition of inflammatory cytokines .

3. Cytotoxicity and Antiproliferative Activity

Preliminary studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the pyridine and piperidine rings can significantly alter receptor affinity and selectivity. For instance, modifications that enhance lipophilicity may improve membrane permeability and bioavailability .

| Substituent | Effect on Activity |

|---|---|

| Chlorine at position 2 | Increases D3 receptor affinity |

| Ethyl group on piperidine | Enhances overall potency |

| Hydroxyl substitutions | May improve anti-inflammatory effects |

Case Study 1: D3 Receptor Agonism

In a high-throughput screening study, analogs of this compound were tested for their ability to activate D3 receptors. The results indicated that specific modifications led to increased agonistic activity, with one variant showing an EC50 of 710 nM .

Case Study 2: Anti-Cancer Efficacy

Another study investigated the antiproliferative effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The findings revealed that it induced significant cytotoxicity at micromolar concentrations, supporting its potential as an anticancer therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.